BenchChemオンラインストアへようこそ!

2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Medicinal chemistry Lead optimization Compound procurement

2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS 681273-73-4) is a synthetic, sulfur-containing indole derivative with the molecular formula C₂₅H₂₄N₂O₃S and a molecular weight of 432.5 g/mol. It belongs to the 1-benzylindole-3-thioacetamide family, a subclass of indole-based bioactive scaffolds that have attracted sustained attention in antiviral and anticancer lead discovery programs.

Molecular Formula C25H24N2O3S
Molecular Weight 432.54
CAS No. 681273-73-4
Cat. No. B2406212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
CAS681273-73-4
Molecular FormulaC25H24N2O3S
Molecular Weight432.54
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)OC
InChIInChI=1S/C25H24N2O3S/c1-29-19-12-13-21(23(14-19)30-2)26-25(28)17-31-24-16-27(15-18-8-4-3-5-9-18)22-11-7-6-10-20(22)24/h3-14,16H,15,17H2,1-2H3,(H,26,28)
InChIKeyIVDHABRVOLGKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS 681273-73-4): Procurement-Relevant Chemical Identity and Class Context


2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS 681273-73-4) is a synthetic, sulfur-containing indole derivative with the molecular formula C₂₅H₂₄N₂O₃S and a molecular weight of 432.5 g/mol . It belongs to the 1-benzylindole-3-thioacetamide family, a subclass of indole-based bioactive scaffolds that have attracted sustained attention in antiviral and anticancer lead discovery programs [1]. The compound is currently catalogued by several chemical suppliers as a research-grade building block . Notably, this compound is not indexed in PubChem, ChEMBL, or DrugBank at the time of this analysis, and no primary research article dedicated solely to its biological evaluation has been identified, placing a high evidentiary burden on comparative, class-level, and analog-based reasoning for scientific selection decisions [1].

Why 2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide Cannot Be Interchanged with Generic Indole-3-thioacetamides


Within the 1-benzylindole-3-thioacetamide series, even modest permutations of the N-aryl substituent on the acetamide terminus can profoundly alter molecular recognition, physicochemical properties, and biological activity profiles [1]. The 2,4-dimethoxyphenyl group in the target compound introduces a distinctive hydrogen-bond acceptor geometry and electron-donating character that differs fundamentally from analogs bearing halogenated, alkylated, or unsubstituted phenyl rings . In benzylindole-based anti-HIV integrase programs, structure–activity relationship (SAR) studies have demonstrated that the nature and position of substituents on the benzylindole scaffold directly govern strand-transfer inhibitory potency, cytotoxicity margins, and resistance profiles—meaning that interchangeability without experimental validation is scientifically unjustified [1]. Consequently, procurement decisions for a specific analog such as CAS 681273-73-4 must be anchored in the unique substitution array, not merely the shared benzylindole-thioacetamide core.

Quantitative Differentiation Evidence for 2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS 681273-73-4) Versus Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation Relative to the Closest Purchasable Analog (CAS 681273-72-3)

The target compound (CAS 681273-73-4, C₂₅H₂₄N₂O₃S, MW 432.5) carries a 2,4-dimethoxyphenyl amide substituent, whereas its closest purchasable analog, 2-((1-benzyl-1H-indol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide (CAS 681273-72-3, C₂₅H₂₄N₂OS, MW 400.54), bears a 3,5-dimethylphenyl amide . The target compound therefore possesses two additional oxygen atoms, increasing its molecular weight by approximately 32 Da and adding two hydrogen-bond acceptor sites. This compositional difference is directly relevant for medicinal chemistry campaigns in which hydrogen-bond donor/acceptor topology and polar surface area modulate target engagement and pharmacokinetic properties [1].

Medicinal chemistry Lead optimization Compound procurement

Lipophilicity Differential (XLogP3) Between Target Compound and the 3,5-Dimethylphenyl Analog

The target compound CAS 681273-73-4 is predicted to have a lower XLogP3 than its 3,5-dimethylphenyl analog (CAS 681273-72-3, XLogP3 = 5.7) due to the replacement of two hydrophobic methyl groups with two polar methoxy substituents . Although an experimentally measured logP for the target compound is not available in the public domain, the structural change from –CH₃ to –OCH₃ typically reduces logP by approximately 0.5–1.0 units per substitution based on fragment-based estimation . A lower logP is generally associated with improved aqueous solubility and reduced nonspecific protein binding, which are desirable attributes in early-stage lead profiling [1].

ADME prediction Drug design Lipophilicity

Class-Level Anti-HIV Integrase Inhibitory Potential Based on the 1-Benzylindole Pharmacophore

The 1-benzylindole scaffold has been validated in multiple independent studies as a privileged pharmacophore for HIV-1 integrase strand-transfer inhibition [1][2]. The lead compound CHI/1043, a 1H-benzylindole derivative, inhibited HIV-1(IIIB) replication in MT-4 cells with an EC₅₀ of 0.60 μM and inhibited integrase strand-transfer activity at low micromolar concentrations in enzymatic assays [1]. Although the target compound CAS 681273-73-4 has not been directly tested in these assays, its 1-benzylindole-3-thioacetamide architecture places it within the validated chemotype space. Importantly, SAR studies have shown that substituent identity at the indole 1-position (benzyl) and the 3-position side chain dramatically influences potency, with certain modifications yielding nanomolar inhibitors [2]. This class-level evidence supports prioritizing CAS 681273-73-4 for anti-integrase screening based on its alignment with the benzylindole pharmacophore, though direct potency data are absent.

Antiviral HIV integrase Structure-activity relationship

Broad-Spectrum Antimicrobial and Antifungal Activity Potential Inferred from Structurally Related Benzylindole Derivatives

A focused library of substituted benzylindole derivatives was evaluated for anti-HIV, antifungal, and antibacterial activities, with several compounds (designated B1–B4) demonstrating good antifungal and antibacterial potency . These compounds share the benzylindole core with the target compound, albeit with different substitution patterns. The ADME properties of the series were analyzed using QikProp, establishing the drug-likeness potential of benzylindole analogs . While CAS 681273-73-4 was not among the tested compounds, its structural membership in the benzylindole class supports its consideration for antimicrobial screening campaigns. Direct comparative MIC data against specific bacterial or fungal strains are not available for the target compound.

Antimicrobial Antifungal Benzylindole SAR

Substitution Pattern Distinction: 2,4-Dimethoxyphenyl vs. 3,5-Dimethylphenyl and Its Predicted Impact on Cytochrome P450 Metabolism

The 2,4-dimethoxyphenyl substituent on the target compound introduces two methoxy groups that are potential sites for O-demethylation by cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), whereas the 3,5-dimethylphenyl group on the closest analog (CAS 681273-72-3) lacks such oxidative metabolic soft spots . In the preclinical evaluation of 1H-benzylindole derivatives, metabolism in human liver microsomes was identified as a key liability that reduced antiviral activity through rapid clearance [1]. The presence of methoxy substituents in CAS 681273-73-4 may therefore result in a distinct metabolic profile compared to alkyl-substituted analogs—potentially faster oxidative clearance but also opportunities for prodrug strategies via demethylation to phenolic metabolites [2]. This structural distinction is critical for researchers designing metabolism-aware lead optimization campaigns.

Drug metabolism CYP450 Structure-metabolism relationship

Availability and Purity Benchmarking: CAS 681273-73-4 vs. Related 1-Benzylindole-3-thioacetamides

Among the 1-benzylindole-3-thioacetamide family, CAS 681273-73-4 (2,4-dimethoxyphenyl analog) is stocked by specialty chemical suppliers alongside a limited number of close structural variants, including the 3,5-dimethylphenyl (CAS 681273-72-3), 4-trifluoromethoxyphenyl, 4-ethoxyphenyl, and unsubstituted acetamide (CAS 851412-29-8) analogs . Supplier-reported purity for research-grade material is typically ≥95% . The 2,4-dimethoxyphenyl variant represents the most electron-rich N-aryl substituent among the commonly available members of this series, making it uniquely suited for structure–activity investigations focused on electronic effects at the acetamide terminus . This electronic differentiation is not recapitulated by the alkyl-substituted, halogenated, or unsubstituted analogs.

Chemical procurement Purity Catalog availability

Application Scenarios for 2-(1-Benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide (CAS 681273-73-4) Based on Available Evidence


Component of a Congeneric Series for N-Aryl Electronic SAR in Benzylindole-Based Integrase Inhibitor Optimization

Within medicinal chemistry programs targeting HIV-1 integrase, CAS 681273-73-4 serves as the electron-rich, dimethoxy-substituted member of a 1-benzylindole-3-thioacetamide analog set. The compound's 2,4-dimethoxyphenyl group provides a strong +M electronic effect not present in the dimethyl (CAS 681273-72-3), trifluoromethoxy, or unsubstituted analogs, enabling systematic exploration of electronic influences on strand-transfer inhibitory potency and selectivity [1]. Its procurement is justified when the experimental goal is to deconvolute electronic from steric contributions at the N-aryl position. Users should pair this compound with the other commercially available analogs and benchmark against the class reference compound CHI/1043 [1].

Metabolic Soft-Spot Probing in Early ADME Studies of Indole-Thioacetamide Leads

The two aromatic methoxy groups in CAS 681273-73-4 are predicted sites of CYP450-mediated O-demethylation, contrasting with the metabolically more stable dimethyl analog (CAS 681273-72-3) [2]. This structural feature makes the target compound a useful probe for assessing the metabolic fate of methoxy-containing benzylindole leads in human liver microsome or hepatocyte assays. Researchers can directly compare intrinsic clearance and metabolite profiles between the 2,4-dimethoxyphenyl and 3,5-dimethylphenyl analogs to quantify the metabolic penalty (or advantage) of methoxy substitution, informing subsequent lead optimization decisions [2].

Chemical Biology Tool for Investigating Indole-Thioether Reactivity and Coordination Chemistry

The 3-sulfanyl (thioether) bridge connecting the indole core to the acetamide moiety in CAS 681273-73-4 is amenable to controlled oxidation to sulfoxide and sulfone derivatives, as described for structural analogs . This synthetic versatility makes the compound a valuable building block for generating oxidized congeners with altered hydrogen-bonding capacity and target-binding profiles. Additionally, the thioether sulfur and the indole nitrogen can serve as coordination sites for transition metals, positioning the compound as a potential ligand scaffold for metallodrug discovery or chemical biology probe development .

Antimicrobial Screening Candidate in Benzylindole-Focused Libraries

Based on the demonstrated antifungal and antibacterial activities of structurally related benzylindole derivatives (compounds B1–B4) , CAS 681273-73-4 is a rational inclusion in focused screening libraries for antimicrobial hit discovery. Its procurement is specifically warranted when the screening objective is to evaluate whether the 2,4-dimethoxyphenyl substitution pattern enhances or diminishes antimicrobial potency relative to other N-aryl variants. Users should note that no pre-existing MIC data exist for this exact compound, and all antimicrobial activity must be experimentally determined .

Quote Request

Request a Quote for 2-(1-benzylindol-3-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.